molecular formula C₂₀H₁₃ClF₄N₄O₄ B1142183 N-Desmethyl regorafenib N-oxide CAS No. 835621-12-0

N-Desmethyl regorafenib N-oxide

Numéro de catalogue B1142183
Numéro CAS: 835621-12-0
Poids moléculaire: 484.79
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis and analysis of regorafenib and its metabolites, including N-desmethyl regorafenib N-oxide, involve complex biochemical pathways. The metabolism of regorafenib in humans leads to the formation of two major metabolites: M-2 (N-oxide) and M-5 (N-desmethyl N-oxide), which are pharmacologically active and contribute to the clinical activity of regorafenib. These metabolites exhibit systemic exposure at steady state similar to the parent compound in patients, suggesting significant roles in the drug's overall pharmacological profile (Zopf et al., 2010).

Molecular Structure Analysis

The molecular structure of N-desmethyl regorafenib N-oxide, like that of regorafenib, is designed to interact with various kinases through its diphenylurea core, which is essential for its inhibitory activity. The modification of the regorafenib molecule, through demethylation and oxidation to form N-desmethyl regorafenib N-oxide, likely alters its physical and chemical properties, which may influence its pharmacokinetic and pharmacodynamic profiles. The structural analysis would focus on the interactions of these metabolites with targeted kinases and the consequent effects on tumor growth and angiogenesis.

Chemical Reactions and Properties

The biotransformation of regorafenib involves oxidative reactions mediated by cytochrome P450 enzymes, leading to the formation of its active metabolites. These metabolic processes, including demethylation and N-oxidation, are crucial for the drug's detoxification and excretion. The chemical properties of N-desmethyl regorafenib N-oxide, including its solubility, stability, and reactivity, are determined by its molecular structure, which is characterized by the presence of functional groups conducive to forming hydrogen bonds and hydrophobic interactions with biological molecules (Gerisch et al., 2017).

Applications De Recherche Scientifique

Field

This application falls under the field of Oncology .

Summary of the Application

“N-Desmethyl regorafenib N-oxide” is used in the treatment of recurrent malignant glioma patients . The phase 2 Regorafenib in Relapsed Glioblastoma (REGOMA) trial indicated a survival benefit for patients with first recurrence of a glioblastoma when treated with the multikinase inhibitor regorafenib .

Methods of Application

Patients were characterized by histology, adverse events, steroid treatment, overall survival (OS), and MRI growth pattern . Regorafenib and its two active metabolites were quantified by liquid chromatography/tandem mass spectrometry in patients’ serum and cerebrospinal fluid (CSF) .

Results or Outcomes

The study retrospectively identified 21 patients mainly with IDH-wildtype glioblastomas who had been treated with regorafenib .

Application in Pharmacokinetics

Field

This application falls under the field of Pharmacokinetics .

Summary of the Application

The association between the pharmacokinetics and pharmacodynamics of regorafenib, a multiple tyrosine kinase inhibitor, remains unclear . This study assessed the trough plasma concentrations (C trough) of regorafenib and its N-oxide (M2) and N-oxide/desmethyl (M5) metabolites, and evaluated the associations among these levels, adverse events, and pharmacokinetic-related genetic polymorphisms in patients with metastatic colorectal cancer .

Methods of Application

The C trough levels of regorafenib and its metabolites were assessed in a single-center, prospective, observational study, 7 days after the initial treatment . The correlation between those values and adverse events was then examined . In addition, the genetic polymorphisms of ABCG2, SLCO1B1, and UGT1A9 were determined and evaluated for associations with the levels of regorafenib, M2, and M5 .

Results or Outcomes

The study showed that the C trough of regorafenib was associated with bilirubin increase, and also clarified for the first time that the C trough of M5 was significantly correlated with hypertension and severe rash .

Application in Inflammation Treatment

Field

This application falls under the field of Inflammation Treatment .

Summary of the Application

Regorafenib, which “N-Desmethyl regorafenib N-oxide” is a metabolite of, is used for the treatment of inflammation .

Methods of Application and Results or Outcomes

Unfortunately, the specific methods of application and the results or outcomes for this application are not detailed in the available resources .

Application in Drug Monitoring

Field

This application falls under the field of Drug Monitoring .

Summary of the Application

“N-Desmethyl regorafenib N-oxide” is monitored along with other drugs like sorafenib, regorafenib, and cabozantinib .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the available resources .

Application in Treatment of Hepatocellular Carcinoma

Field

This application falls under the field of Hepatocellular Carcinoma Treatment .

Summary of the Application

Regorafenib is indicated for the treatment of patients with hepatocellular carcinoma (HCC) previously treated with sorafenib . As a metabolite of regorafenib, “N-Desmethyl regorafenib N-oxide” may also play a role in this treatment.

Methods of Application and Results or Outcomes

The specific methods of application and the results or outcomes for this application are not detailed in the available resources .

Application in Treatment of Metastatic Colorectal Cancer

Field

This application falls under the field of Metastatic Colorectal Cancer Treatment .

Summary of the Application

Regorafenib is indicated for the treatment of patients with metastatic colorectal cancer (CRC) who have been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, an anti-VEGF therapy, and, if KRAS wild type, an anti-EGFR therapy . “N-Desmethyl regorafenib N-oxide”, being a metabolite of regorafenib, may also be involved in this treatment.

Methods of Application and Results or Outcomes

The specific methods of application and the results or outcomes for this application are not detailed in the available resources .

Safety And Hazards

“N-Desmethyl regorafenib N-oxide” should be handled with care to avoid exposure. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

The future directions of “N-Desmethyl regorafenib N-oxide” research could involve further investigation into its pharmacokinetics and therapeutic efficacy. For instance, one study suggests that monitoring the trough blood concentration of regorafenib and its metabolites, including “N-Desmethyl regorafenib N-oxide”, can predict treatment efficacy and the occurrence of skin toxicities .

Propriétés

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWXTSDCNCZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl regorafenib N-oxide

CAS RN

835621-12-0
Record name 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835621-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-DESMETHYL REGORAFENIB N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JAO521NBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
9
Citations
Q Fu, M Chen, S Hu, CA McElroy, RH Mathijssen… - … of Chromatography B, 2018 - Elsevier
… its metabolites regorafenib-N-oxide, N-desmethyl-regorafenib-N-oxide, and regorafenib-N-β… regorafenib-N-oxide, and N-desmethyl-regorafenib-N-oxide. However, the area under the …
Number of citations: 14 www.sciencedirect.com
V Iacuzzi, M Zanchetta, S Gagno, AS Poetto… - … of Pharmaceutical and …, 2020 - Elsevier
… quantification of sorafenib (SORA), its N-oxide active metabolite and of regorafenib (REGO) and its two active metabolites regorafenib N-oxide and N-desmethyl regorafenib N-oxide in …
Number of citations: 13 www.sciencedirect.com
YH Li, QM Lin, NH Pang, XD Zhang… - Basic & Clinical …, 2019 - Wiley Online Library
… Regorafenib-N-oxide was considered to be the most prominent metabolite and N-desmethyl-regorafenib-N-oxide was to be minor components in plasma.7 Therefore, regorafenib-N-…
Number of citations: 9 onlinelibrary.wiley.com
EM Gu, YN Liu, L Pan, Y Hu, X Ye, P Luo - Frontiers in Pharmacology, 2022 - frontiersin.org
… The standard analytes of sorafenib, regorafenib, cabozantinib, sorafenib N-oxide, regorafenib N-oxide, N-desmethyl-regorafenib-N-oxide, cabozantinib N-oxide (the purity of every …
Number of citations: 1 www.frontiersin.org
E Cardoso, T Mercier, AD Wagner, K Homicsko… - … of chromatography B, 2018 - Elsevier
… vemurafenib, cobimetinib, pazopanib, regorafenib) and the two clinically relevant (ie active) metabolites of regorafenib (regorafenib N-oxide (M2) and N-desmethyl-regorafenib N-oxide (…
Number of citations: 36 www.sciencedirect.com
M Chen - 2020 - search.proquest.com
Tyrosine kinase inhibitors (TKIs) represent the largest class of anti-cancer drugs. By the end of 2019, there are a total of 46 granted FDA approval for different indications, and more are …
Number of citations: 3 search.proquest.com
T Boovizhikannan, J Kuruba, M Goswami, B Maddineni - 2022 - wjbphs.com
… quantification of sorafenib (SORA), its N-oxide active metabolite and of regorafenib (REGO) and its two active metabolites regorafenib N-oxide and N-desmethyl regorafenib N-oxide in …
Number of citations: 0 wjbphs.com
R Sabourian, SZ Mirjalili, N Namini, F Chavoshy… - Analytical …, 2020 - Elsevier
Pharmacokinetic (PK) study of anticancer drugs in cancer patients is highly crucial for dose selection and dosing intervals in clinical applications. Once an anticancer drug is …
Number of citations: 28 www.sciencedirect.com
O Ahmed - 2019 - theses.hal.science
The objective of the present work was to evaluate the relevance of capillary electrophoresis (CE) method for the quantification of tyrosine kinase inhibitors (TKIs) in human plasma in the …
Number of citations: 4 theses.hal.science

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.